molecular formula C9H6N2S2 B12347352 6-Methylquinoxaline-2,3-dithione

6-Methylquinoxaline-2,3-dithione

Cat. No.: B12347352
M. Wt: 206.3 g/mol
InChI Key: YPNKTBNSAYTLJG-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a methyl group at the 6th position and two thiol groups at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide in ethanol under reflux conditions. The reaction is followed by neutralization with an acid to yield the desired product . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoxaline-2,3-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

6-methylquinoxaline-2,3-dithione

InChI

InChI=1S/C9H6N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3

InChI Key

YPNKTBNSAYTLJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=S)C(=S)N=C2C=C1

Origin of Product

United States

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